5-(Hydroxyimino)-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine

Tetrahydroquinazoline synthesis α-Aminoamidine cyclocondensation Reaction yield

Researchers requiring a defined oxime geometry and gem-dimethyl substitution pattern for SAR studies often face supply inconsistency with generic tetrahydroquinazoline building blocks. This compound provides a reproducible chemical handle with ≥95% purity, eliminating the need for extensive in-house purification. - ≥95% purity, shipped sealed in dry conditions at 2-8°C. - Multi-gram quantities available, reducing per-unit cost for library synthesis. - Immediate global shipping from stock.

Molecular Formula C10H14N4O
Molecular Weight 206.24 g/mol
CAS No. 126993-23-5
Cat. No. B3228851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hydroxyimino)-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
CAS126993-23-5
Molecular FormulaC10H14N4O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1(CC2=NC(=NC=C2C(=NO)C1)N)C
InChIInChI=1S/C10H14N4O/c1-10(2)3-7-6(8(4-10)14-15)5-12-9(11)13-7/h5,15H,3-4H2,1-2H3,(H2,11,12,13)/b14-8+
InChIKeyGKKRBDVJQSQYFT-RIYZIHGNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Hydroxyimino)-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine: Core Identity


5-(Hydroxyimino)-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine (CAS 126993-23-5) is a 2-amino-5,6,7,8-tetrahydroquinazoline derivative featuring a C5 oxime and geminal C7 dimethyl groups. The compound is primarily distributed as a heterocyclic building block for research use, with a molecular formula of C10H14N4O and a molecular weight of 206.24 g/mol . Commercial sources typically supply it at 95% purity , and it is recommended for storage sealed in dry conditions at 2–8 °C . The oxime moiety introduces capabilities for metal coordination and hydrogen bonding, while the gem-dimethyl substitution enhances lipophilicity relative to the des-methyl analog 5-(hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine [1].

1
Oxime chelation handle

Bidentate (N,O)-coordination for metal complex and catalyst design studies

2
Lipophilicity modulation

Gem-dimethyl substitution supports membrane permeability screening context

3
Procurement-ready purity

Multi-vendor supply at reported 95% purity supports repeat-study consistency

Why Generic Tetrahydroquinazoline-2-amines Are Not Suitable Substitutes


Simple 2-amino-5,6,7,8-tetrahydroquinazolines lack the oxime function that enables metal-chelate and hydrogen-bond-driven interactions critical for many biological and catalytic applications [1]. The 7,7-dimethyl substitution is not a cosmetic modification; it increases lipophilicity (estimated cLogP ~1.8) and restricts conformational flexibility at the saturated ring, which can translate into altered target binding kinetics and metabolic stability compared to the 7-unsubstituted or 7-mono-substituted analogs [2]. In addition, the oxime geometry (E/Z) of this compound is configurationally defined in commercial batches, providing reproducible chemical handles for downstream functionalization—a feature not guaranteed when sourcing generic tetrahydroquinazoline building blocks [3]. Substituting with compounds such as 7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine or 5-(hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine therefore risks losing the precise steric and electronic profile required for structure-activity-relationship (SAR) studies or synthetic applications.

Oxime function
Bidentate (N,O)-chelation + H-bond anchor
Generic 2-amino-tetrahydroquinazolines lack oxime; chelation and H-bond-driven interactions may not transfer
C7 substitution
7,7-Dimethyl: lipophilicity modulation and restricted ring conformation
Des-methyl or 7-mono-methyl analogs may shift target-binding kinetics and metabolic stability profiles
Oxime geometry
Configurationally defined E/Z in commercial batches
Generic building blocks may lack defined oxime geometry, limiting downstream functionalization reproducibility

Key Differentiation Evidence


Synthetic Yield Advantage via α-Aminoamidine Route

While the exact yield for 5-(Hydroxyimino)-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine is not reported in isolation, the α-aminoamidine-based synthetic route disclosed by Snizhko et al. for analogous 5,6,7,8-tetrahydroquinazolines achieves yields exceeding 85% under mild conditions (room temperature, short reaction times), a substantial improvement over traditional guanidine–ketone cyclocondensation methods that typically deliver 40–60% yields for C2-unsubstituted tetrahydroquinazolines [1]. This higher yield translates directly into lower cost-of-goods when scaling for library synthesis.

Synthetic Yield
Class-level
Expected >85% isolated yield via α-aminoamidine route vs 40–60% traditional cyclocondensation
Supports scale-up procurement planning for library synthesis
Based on structurally analogous derivatives; compound-specific yield not reported in isolation
Tetrahydroquinazoline synthesis α-Aminoamidine cyclocondensation Reaction yield

Lipophilicity Modulation by 7,7-Dimethyl Substitution

The gem-dimethyl group at C7 increases the calculated partition coefficient (cLogP) by approximately 0.8–1.0 log units relative to the des-methyl analog 5-(hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine, based on standard fragment-based algorithms (e.g., ChemAxon). This shift moves the compound closer to the optimal CNS drug-likeness window (cLogP 2–4) and may improve membrane permeability in cell-based assays [1]. Note that direct experimental cLogP or permeability data for this specific compound are not publicly available; the values represent class-level inference from structurally characterized tetrahydroquinazoline pairs.

Lipophilicity (cLogP)
Class-level
Estimated cLogP ≈ 1.8 for 7,7-dimethyl derivative; Δ ≈ +0.9 log units vs des-methyl analog (cLogP ≈ 0.9)
May support membrane permeability screening context
In silico estimate; experimental logD₇.₄ data not available
Lipophilicity cLogP Tetrahydroquinazoline Drug-likeness

Purity and Supply Chain Consistency

Commercially, 5-(Hydroxyimino)-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine is routinely offered at 95% purity by multiple independent suppliers, including Moldb and ChemScene . In contrast, the des-methyl congener 5-(hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine is less widely stocked and frequently requires custom synthesis, with purity often limited to 90% and longer lead times . The higher market availability of the 7,7-dimethyl derivative translates into more robust supply chains and lower batch-to-batch variability for repeat studies.

Purity & Supply
Data to verify
Reported ≥95% purity, multi-vendor stock availability vs ≤90% for des-methyl congener requiring custom synthesis
Supports procurement consistency review
Supplier-reported data; independent verification limited
Chemical purity QC standards Procurement reliability

In Silico Antitubercular Target Engagement

In a comprehensive in silico screen, Snizhko et al. demonstrated that newly synthesized 5,6,7,8-tetrahydroquinazoline derivatives (including oxime-bearing analogs) bind with high affinity to three essential Mycobacterium tuberculosis enzymes: dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1) [1]. Although 5-(Hydroxyimino)-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine itself was not explicitly enumerated, the class-level docking scores for closely related oxime-substituted tetrahydroquinazolines ranged from −8.2 to −9.5 kcal/mol against DHFR, comparable to the reference inhibitor trimethoprim (approx. −8.9 kcal/mol in the same docking protocol) [1]. The oxime group was identified as a key hydrogen-bond acceptor in the DHFR active site.

In Silico Docking
Class-level
Docking scores −8.2 to −9.5 kcal/mol (class) vs trimethoprim ≈ −8.9 kcal/mol against M. tuberculosis DHFR
Supports antitubercular hit-discovery context
AutoDock Vina; target-specific experimental validation needed
Antitubercular Dihydrofolate reductase Pantothenate kinase DprE1 Molecular docking

Oxime-Facilitated Metal Complexation

The hydroxyimino group at C5 enables the compound to act as a bidentate ligand for transition metals, forming stable chelates through the oxime nitrogen and the adjacent quinazoline N3 atom. This property is absent in 7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine and other non-oxime analogs, which can only coordinate via the 2-amino group [1]. Iminooxime-Co(III) complexes prepared from structurally related tetrahydroquinazoline oximes exhibit well-defined octahedral geometries and have been characterized by X-ray crystallography, magnetic moment measurements (μeff ≈ 0.0 BM, diamagnetic), and molar conductivity (ΛM ≈ 5–10 S cm² mol⁻¹ in DMF), confirming both the chelation capability and the purity of the resulting complexes [2].

Metal Chelation
Class-level
Bidentate (N,O)-chelation via oxime N and quinazoline N3; forms Co(III) complexes with defined octahedral geometry
Expands utility to catalyst and metallodrug design studies
Characterized by X-ray crystallography, magnetic susceptibility, and conductivity
Metal chelation Iminooxime ligands Coordination chemistry Catalyst design

Recommended Application Scenarios


Antitubercular Hit-to-Lead Optimization Scaffold

The tetrahydroquinazoline core with the C5 oxime and C7 gem-dimethyl group has demonstrated class-level in silico binding to M. tuberculosis DHFR, MtPanK, and DprE1 [1]. Researchers developing new antitubercular agents can use this compound as a scaffold for parallel synthesis of focused libraries, leveraging the oxime for metal-chelate prodrug strategies or as a hydrogen-bond anchor in the DHFR active site. The commercial availability at ≥95% purity reduces the need for extensive in-house purification before biological testing.

Transition-Metal Catalyst and Coordination Polymer Precursor

The bidentate (N,O)-chelating ability of the hydroxyimino–quinazoline motif enables the synthesis of discrete Co(III), Ni(II), and Cu(II) complexes with defined stoichiometry and geometry [2]. These complexes are potential candidates for homogeneous catalysis (e.g., oxidation reactions) or as nodes in metal-organic frameworks (MOFs). The gem-dimethyl groups provide steric shielding that may enhance catalyst lifetime by suppressing deactivation pathways.

Chemical Biology Probe for Kinase and Oxidoreductase Profiling

The 2-amino group and oxime together create a unique hydrogen-bond donor/acceptor pattern that mimics the adenine ring of ATP, suggesting utility as a hinge-binding scaffold for kinase inhibitor design. The 7,7-dimethyl substitution increases lipophilicity (estimated cLogP ≈ 1.8) [3], which can improve cell permeability relative to the des-methyl congener. This compound is therefore suited for assembling targeted covalent inhibitor libraries where the oxime can serve as a latent warhead or a reversible electrophilic trap.

Late-Stage Functionalization Building Block

The oxime functionality is a versatile synthetic handle that can be reduced to an amine, oxidized to a nitro group, or alkylated to introduce diverse substituents. In addition, the C2 amino group can be acylated or sulfonylated. The commercial availability of multi-gram quantities (1 g: $654; 5 g: $1,897) makes it cost-effective for late-stage diversification campaigns, especially when compared with custom synthesis of analogous building blocks.

Application
Selection Property
Validation Focus
Antitubercular hit-to-lead studies
Oxime hydrogen-bond anchor scaffold
DHFR/MtPanK/DprE1 target engagement screening
Transition-metal catalyst design
Bidentate (N,O)-chelation motif
Complex stoichiometry and geometry characterization
Kinase inhibitor probe design
Adenine-mimetic H-bond pattern
Kinase panel selectivity screening
Late-stage diversification campaigns
Dual oxime/2-NH₂ synthetic handles
Multi-gram derivatization workflow review
Quote Request

Request a Quote for 5-(Hydroxyimino)-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.